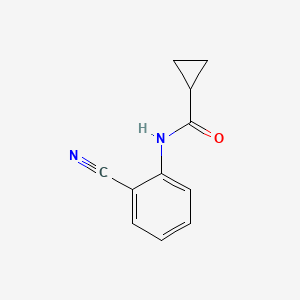![molecular formula C18H22BrN3O B2723479 3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one CAS No. 2320822-03-3](/img/structure/B2723479.png)
3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of substituted phenylpiperidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Starting with a phenyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Pyrazole Substitution: The pyrazole moiety can be introduced via a condensation reaction with a suitable pyrazole derivative.
Final Coupling: The final step involves coupling the bromophenyl and pyrazole-piperidine intermediates under specific conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.
Reduction: Reduction reactions could target the bromophenyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, substituted phenylpiperidines are often studied for their potential as receptor ligands, enzyme inhibitors, or other bioactive agents.
Medicine
In medicinal chemistry, these compounds may be investigated for their potential therapeutic effects, such as analgesic, anti-inflammatory, or neuroprotective properties.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action for 3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
- 3-(2-Fluorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
- 3-(2-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Uniqueness
The uniqueness of 3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can enhance its ability to participate in certain types of chemical reactions or interact with biological targets.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-21-16(11-12-20-21)17-8-4-5-13-22(17)18(23)10-9-14-6-2-3-7-15(14)19/h2-3,6-7,11-12,17H,4-5,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJHTISEXZZXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B2723397.png)

![N-[1-(3-bromobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2723401.png)
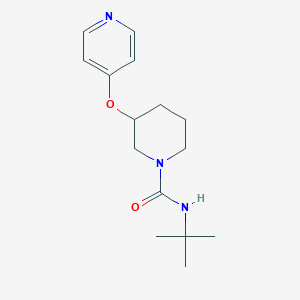
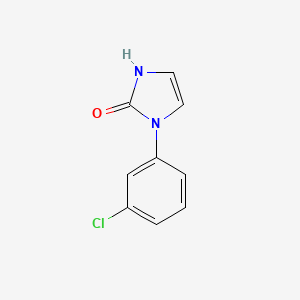
![2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2723404.png)

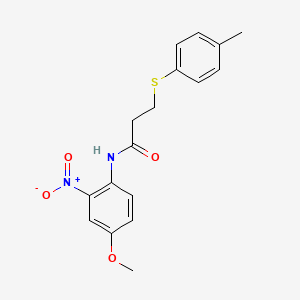
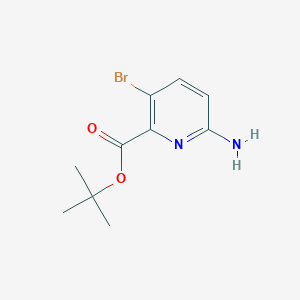
![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)

![N-(2-chloro-4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2723416.png)

